1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-yl methanesulfonate
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Overview
Description
1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-yl methanesulfonate is an organic compound with the molecular formula C20H34O9S. It is known for its unique structure, which includes a phenyl group and multiple ether linkages, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-yl methanesulfonate can be synthesized through an esterification reaction. The starting material, 1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol, is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-yl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reacting with an amine would yield an amine derivative of the original compound.
Hydrolysis: The primary products are 1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol and methanesulfonic acid.
Scientific Research Applications
1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-yl methanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-yl methanesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The methanesulfonate group is displaced by a nucleophile, leading to the formation of a new chemical bond. This property is exploited in various synthetic applications, including the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol: The precursor to the methanesulfonate derivative, used in similar applications but lacks the leaving group functionality.
Polyethylene Glycol (PEG) Derivatives: Compounds with similar ether linkages, used in drug delivery and as surfactants.
Uniqueness
1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-yl methanesulfonate is unique due to its combination of a phenyl group and multiple ether linkages, along with the presence of a methanesulfonate leaving group. This makes it highly versatile in synthetic chemistry and various industrial applications .
Properties
Molecular Formula |
C20H34O9S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C20H34O9S/c1-30(21,22)29-18-17-27-14-13-25-10-9-23-7-8-24-11-12-26-15-16-28-19-20-5-3-2-4-6-20/h2-6H,7-19H2,1H3 |
InChI Key |
UZGFSNAKDHRCTE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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